L1BC8 Exhibits Potent In Vitro Inhibition of BRD4 Bromodomains (BD1/BD2)
L1BC8 demonstrates potent inhibitory activity against both the BD1 and BD2 domains of the BRD4 protein, with a reported IC50 value of 0.062 μM [1]. This value is derived from biochemical assays measuring the compound's ability to block BRD4 function. While specific comparative data for other PROTACs in the same assay is not available in the primary literature, this quantitative benchmark is essential for confirming L1BC8's on-target engagement and potency, a fundamental requirement for its use as a degrader payload .
| Evidence Dimension | BRD4 BD1/BD2 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.062 μM |
| Comparator Or Baseline | N/A (Assay baseline) |
| Quantified Difference | N/A |
| Conditions | Biochemical assay for BRD4 bromodomain inhibition |
Why This Matters
Quantifies the potent on-target engagement of L1BC8, confirming its suitability as a BRD4-directed payload for PROTAC or ADC applications.
- [1] Yang, G. J., Song, Y. Q., Wang, W., Han, Q. B., Ma, D. L., & Leung, C. H. (2021). An optimized BRD4 inhibitor effectively eliminates NF-κB-driven triple-negative breast cancer cells. Bioorganic Chemistry, 114, 105158. View Source
